molecular formula C13H17BBrClO2 B1438464 2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 957034-64-9

2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1438464
CAS No.: 957034-64-9
M. Wt: 331.44 g/mol
InChI Key: SKRIXHSLRIIJGJ-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to a dioxaborolane ring. It is often utilized in various chemical reactions due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Bromomethyl)-4-chlorophenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, boronic acids, and boranes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromomethyl group can also act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in similar coupling reactions.

    2-(Bromomethyl)phenylboronic Acid: Similar structure but lacks the dioxaborolane ring.

    4-Chlorophenylboronic Acid: Contains a chlorophenyl group but lacks the bromomethyl group.

Uniqueness

2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both bromomethyl and chlorophenyl groups attached to a dioxaborolane ring. This unique structure imparts specific reactivity and stability, making it a valuable reagent in various chemical transformations.

Biological Activity

2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various studies, and safety profiles.

  • IUPAC Name : 2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C13H17BBrClO2
  • Molecular Weight : 331.44 g/mol
  • CAS Number : 1256360-55-0

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways involved in cancer progression. It is believed to influence the MAPK signaling pathway, particularly through the inhibition of ERK (extracellular signal-regulated kinases), which plays a crucial role in cell proliferation and survival .

Anticancer Properties

Several studies have investigated the anticancer properties of boron-containing compounds similar to this compound:

  • Inhibition of Tumor Growth : Research indicates that compounds with similar structures can inhibit tumor growth in various cancer models. For instance, dihydroimidazopyrazinone derivatives have shown selective inhibition of ERK pathways and demonstrated anti-cancer activity in preclinical studies .
  • Cell Line Studies : In vitro studies on cancer cell lines have revealed that this compound can induce apoptosis and inhibit cell migration and invasion. The specific effects on different cell lines need further exploration to establish a comprehensive efficacy profile.
  • Synergistic Effects : There is potential for synergistic effects when combined with other chemotherapeutic agents. This could enhance the overall efficacy against resistant cancer types.

Safety Profile

The compound exhibits several safety concerns as indicated by its hazard statements:

  • Acute Toxicity : It is classified as harmful if swallowed (H302) and may cause irritation (H315) and serious eye irritation (H319) .
  • Environmental Impact : There are warnings regarding its potential long-lasting harmful effects on aquatic life (H413) which necessitate careful handling and disposal .

Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibition of tumor growth in preclinical models
Cell Line EfficacyInduces apoptosis in cancer cell lines
Synergistic PotentialPotential enhancement with other chemotherapeutics

Safety Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H413May cause long lasting harmful effects to aquatic life

Case Studies

A notable case study involved the synthesis and evaluation of similar dioxaborolane derivatives which demonstrated promising results in inhibiting cancer cell proliferation. Specific attention was given to their interaction with the MAPK signaling pathway which is critical for many cancers . Further studies are required to elucidate the full range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[2-(bromomethyl)-4-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRIXHSLRIIJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656884
Record name 2-[2-(Bromomethyl)-4-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-64-9
Record name 2-[2-(Bromomethyl)-4-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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